molecular formula C20H34O5 B593213 (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 214748-65-9

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B593213
CAS No.: 214748-65-9
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-MTHXSQLBSA-N
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Biochemical Analysis

Biochemical Properties

15-epi-15-F2t-IsoP plays a crucial role in biochemical reactions. It is a product of lipid peroxidation, a process that occurs when PUFAs undergo oxidative stress . The generation of 15-epi-15-F2t-IsoP is initiated by free radical attack, leading to lipid peroxidation

Cellular Effects

15-epi-15-F2t-IsoP has significant effects on various types of cells and cellular processes. For instance, it has been shown to promote an anti-inflammatory phenotype in macrophages during endotoxin challenge . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human retinal pigment epithelium cells, it has been shown to reduce cell death induced by H2O2-oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 15-epi-15-F2t-IsoP involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their outcomes are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-epi-15-F2t-IsoP change over time. It has been observed that plasma levels of 15-epi-15-F2t-IsoP can be detected as long as 16 hours after an acute exposure of 120 mg CCl4/kg body weight, and 2 hours after an exposure of 1 mg CCl4/kg body weight . This indicates the compound’s stability and its potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 15-epi-15-F2t-IsoP vary with different dosages in animal models. A study has shown that urinary F2-IsoP-M, a major urinary metabolite of systemic 15-epi-15-F2t-IsoP, may be an excellent marker for systemic oxidant stress

Metabolic Pathways

15-epi-15-F2t-IsoP is involved in the metabolic pathways of lipid peroxidation . It interacts with various enzymes and cofactors involved in these pathways. The compound can also affect metabolic flux or metabolite levels, although the specifics of these effects are still being studied.

Preparation Methods

The synthesis of (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid involves the peroxidation of arachidonic acid, a polyunsaturated fatty acid. This process can be induced by free radicals, leading to the formation of isoprostanes. The synthetic route typically involves the use of gas chromatography-mass spectrometry (GC/MS) for quantitation and validation

Chemical Reactions Analysis

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction is central to the formation of isoprostanes from arachidonic acid.

    Reduction: While less common, reduction reactions can modify the structure of isoprostanes, potentially altering their biological activity.

    Substitution: Specific conditions and reagents can facilitate substitution reactions, although these are less frequently studied in the context of isoprostanes.

Common reagents used in these reactions include free radicals for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are different isoprostane isomers, each with unique biological activities .

Properties

CAS No.

214748-65-9

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m1/s1

InChI Key

PXGPLTODNUVGFL-MTHXSQLBSA-N

Isomeric SMILES

CCCCC[C@H](C=C[C@H]1[C@@H](C[C@@H]([C@H]1CC=CCCCC(=O)O)O)O)O

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Synonyms

8-iso-15-epi PGF2α

Origin of Product

United States

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